6,8-Dichlorochroman-4-amine
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Overview
Description
6,8-Dichlorochroman-4-amine is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . It is a derivative of chroman, a bicyclic organic compound, and contains two chlorine atoms at the 6th and 8th positions and an amine group at the 4th position. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichlorochroman-4-amine typically involves the chlorination of chroman derivatives followed by amination. One common method includes the reaction of 6,8-dichlorochroman-4-one with ammonia or an amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichlorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorochroman-4-one, while reduction can produce various amine derivatives .
Scientific Research Applications
6,8-Dichlorochroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichlorochroman-4-one: A closely related compound with similar structural features but different functional groups.
6,8-Dichlorochroman-4-ylamine: Another derivative with variations in the amine group position.
Uniqueness
6,8-Dichlorochroman-4-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dual chlorine substitution and amine group make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
886762-89-6 |
---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2 |
InChI Key |
KJGMEAMNMDDGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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